BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-
Methyleneglutaronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyleneglutaronitrile

Cat. No.: B075433

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Methyleneglutaronitrile (CeHsN2), a valuable building block in organic synthesis. The
document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

2-Methyleneglutaronitrile possesses a unique structure featuring a terminal double bond and
two nitrile functional groups. This combination of functionalities gives rise to a distinct
spectroscopic fingerprint.

Structure:

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for 2-
Methyleneglutaronitrile. These values are based on typical chemical shifts and absorption
frequencies for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 2-Methyleneglutaronitrile (Solvent: CDClI3)
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Table 2: Predicted 3C NMR Data for 2-Methyleneglutaronitrile (Solvent: CDCIs)

Carbon Chemical Shift (6, ppm)
C=N (aliphatic) 117 - 119

C=N (vinylic) 115-117

C=CH:z (quaternary) 130 - 135

C=CHz (methylene) 128 - 132

-CH:- (adjacent to C=CHz) 30-35

-CH:- (adjacent to CN) 15-20

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 2-Methyleneglutaronitrile

Functional Group

Absorption Range (cm™?)

Intensity

C=N (Nitrile) Stretch 2220 - 2260 Medium, Sharp
C=C (Alkene) Stretch 1640 - 1680 Medium
=C-H (Alkene) Stretch 3010 - 3100 Medium
C-H (sp?®) Stretch 2850 - 3000 Medium
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Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for 2-Methyleneglutaronitrile

miz Proposed Fragment

106 [M]* (Molecular lon)

105 [M-H]*

80 [M-C2Hz]* (Possible retro-Diels-Alder)
79 [M-HCN]*

53 [CaHs]*

41 [CsHs]* (Allyl cation) or [CH2CN]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker
Avance 600, operating at 600 MHz for *H and 150 MHz for 13C. The sample is prepared by
dissolving approximately 5-10 mg of 2-Methyleneglutaronitrile in about 0.6 mL of deuterated
chloroform (CDCIs). Tetramethylsilane (TMS) is used as an internal standard, and chemical
shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, such as a Thermo Trace DSQ II, with
electron ionization (EI) as the ionization method. The sample is introduced into the ion source,
typically via a gas chromatograph (GC) for separation and purification. The electron energy is
set to 70 eV. The instrument is scanned over a mass range of m/z 30-200.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical flow of how different spectroscopic techniques
contribute to the structural elucidation of 2-Methyleneglutaronitrile.

Spectroscopic Techniques Information Obtained

Mass Spectrometry MoIecuIar((F:(GJLn;,L\jllza; & Weight
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Click to download full resolution via product page
Caption: Workflow of Spectroscopic Elucidation.

» To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyleneglutaronitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075433#spectroscopic-data-for-2-
methyleneglutaronitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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